molecular formula C11H20N2O5S B558084 (S)-3-((Acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 138775-00-5

(S)-3-((Acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B558084
CAS RN: 138775-00-5
M. Wt: 292.35 g/mol
InChI Key: HLCTYBOTPCIHTG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((Acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a chemical compound with the molecular formula C11H20N2O5S and a molecular weight of 292.11 .


Synthesis Analysis

Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)N(CCC(O)=O)Cc1ccccc1 .

Scientific Research Applications

Synthesis and Polymerization

(S)-3-((Acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)propanoic acid and related compounds play a crucial role in the synthesis of various natural products and polymers. The compound has been utilized as a key intermediate in the synthesis of Biotin, a water-soluble vitamin integral to the metabolic cycle and biosynthesis of fatty acids, sugars, and α-amino acids. This synthesis process involved multiple steps, including esterification and protection of amine and thiol groups (Qin et al., 2014). Additionally, derivatives of this compound have been used as building blocks for the synthesis of chiral monomers and polymers, showcasing their versatility in creating complex molecular structures (Gómez et al., 2003).

Protective Group in Peptide Synthesis

The compound's derivatives serve as protective groups for cysteine and selenocysteine during peptide synthesis. The acetamidomethyl (Acm) group and its analogs have been evaluated for their acidic lability in conditions utilized in peptide synthesis. The findings suggest that alternative protective groups like p-nitrobenzyl (pNB) provide more stability compared to Acm, particularly under specific conditions such as exposure to trifluoroacetic acid (TFA) and HF treatment (Muttenthaler et al., 2010).

properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCTYBOTPCIHTG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427010
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138775-00-5
Record name S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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